

Benchmarking Hpk1-IN-8: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Hpk1-IN-8*
Cat. No.: *B10831936*

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For researchers in immunology and oncology, the pursuit of potent and selective kinase inhibitors is paramount. Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell and B-cell receptor signaling, has emerged as a key immuno-oncology target. This guide provides a comprehensive benchmark of **Hpk1-IN-8** against other published HPK1 inhibitors, offering a clear comparison of their performance based on available experimental data.

Hpk1-IN-8, also referred to as Compound 1 in its primary publication, stands out as an allosteric, inactive conformation-selective inhibitor.^{[1][2][3]} This mechanism of action, which involves binding to the unphosphorylated kinase, offers a potential advantage in achieving higher selectivity compared to traditional ATP-competitive inhibitors.^{[1][2]} This guide will delve into the available quantitative data for **Hpk1-IN-8** and a selection of notable ATP-competitive HPK1 inhibitors, presenting the information in easily digestible tables and outlining detailed experimental protocols for key assays.

Comparative Analysis of HPK1 Inhibitors

The following tables summarize the biochemical and cellular potency of **Hpk1-IN-8** and other well-characterized HPK1 inhibitors. It is important to note that direct head-to-head comparisons

in the same study are limited, and experimental conditions may vary between different publications.

Table 1: Biochemical Potency of HPK1 Inhibitors

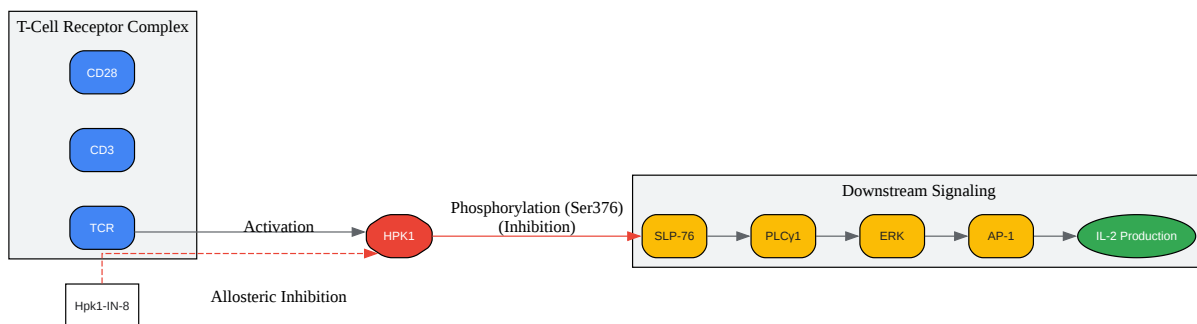
Inhibitor	Mechanism of Action	Biochemical IC50 (nM)	Experimental Assay
Hpk1-IN-8 (Compound 1)	Allosteric, Inactive Conformation-Selective	>24-fold more potent for unphosphorylated HPK1	Kinase Cascade Assay[1][2]
GNE-1858	ATP-Competitive	1.9	In vitro kinase assay[4]
BGB-15025	ATP-Competitive	1.04	Biochemical assay[5]
NDI-101150	ATP-Competitive	0.7	Biochemical assay
CFI-402411	ATP-Competitive	4.0	Not specified[5]
Compound K	ATP-Competitive	2.6	TR-FRET Assay[6]
EMD Serono Compound	ATP-Competitive	0.2	Not specified[7]

Table 2: Cellular Potency of HPK1 Inhibitors

Inhibitor	Cellular Assay	Cell Type	Cellular IC50/EC50 (nM)
NDI-101150	pSLP76 Inhibition	Not specified	41
EMD Serono Compound	pSLP76 (S376) Inhibition	Jurkat	3[7]
EMD Serono Compound	IL-2 Production	Primary T-cells	1.5 (EC50)[7]
Compound from Yu et al. (XHS)	pSLP76 Inhibition	PBMC	600[4]
Diaminopyrimidine Carboxamide 17	pSLP76 Inhibition	PBMC	32 (EC50)[6]
Diaminopyrimidine Carboxamide 22	pSLP76 Inhibition	PBMC	78 (EC50)[6]
Diaminopyrimidine Carboxamide 1	IL-2 Production	PBMC	226 (EC50)[6]

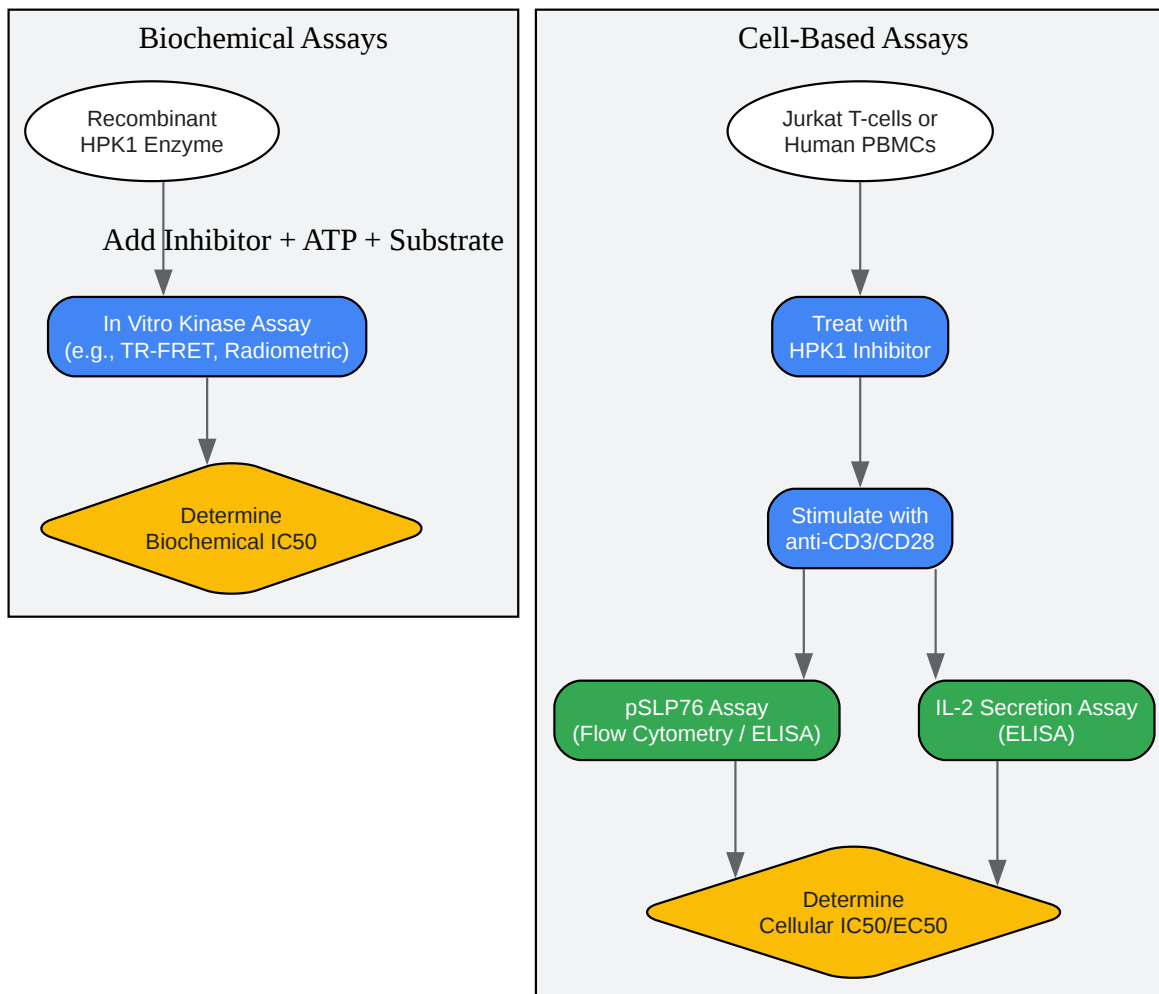
Signaling Pathway and Experimental Workflow

To visualize the mechanism of HPK1 and the methods used for its inhibitor evaluation, the following diagrams are provided.



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Caption: HPK1 signaling pathway in T-cells.



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Caption: Experimental workflow for HPK1 inhibitor evaluation.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in this guide, synthesized from multiple sources to provide a standardized methodology.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay measures the direct inhibition of HPK1 kinase activity.

- Reagents and Materials:
 - Recombinant full-length human HPK1 protein.
 - Biotinylated peptide substrate (e.g., ULight-CREBtide).
 - Europium-labeled anti-phospho-CREB antibody.
 - ATP.
 - Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
 - Test compounds (including **Hpk1-IN-8** and others) serially diluted in DMSO.
- Procedure:
 - Add 2 μL of serially diluted compound to the wells of a 384-well plate.
 - Add 4 μL of HPK1 enzyme solution to each well.
 - Incubate for 15 minutes at room temperature.
 - Initiate the kinase reaction by adding 4 μL of a mixture of the peptide substrate and ATP.
 - Incubate for 60 minutes at room temperature.
 - Stop the reaction by adding 10 μL of stop/detection buffer containing EDTA and the Europium-labeled antibody.
 - Incubate for 60 minutes at room temperature.
 - Read the plate on a TR-FRET-compatible plate reader.
- Data Analysis:

- Calculate the ratio of the fluorescence signals at the acceptor and donor emission wavelengths.
- Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Phospho-SLP76 (pSLP76) Assay in Jurkat Cells

This assay measures the ability of an inhibitor to block HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a cellular context.

- Reagents and Materials:
 - Jurkat E6.1 cells.
 - RPMI-1640 medium supplemented with 10% FBS.
 - Anti-human CD3 and anti-human CD28 antibodies.
 - Test compounds.
 - Fixation buffer (e.g., 4% paraformaldehyde).
 - Permeabilization buffer (e.g., 90% methanol).
 - Fluorescently labeled anti-pSLP76 (Ser376) antibody.
 - Flow cytometer.
- Procedure:
 - Seed Jurkat cells at a density of 1×10^6 cells/mL in a 96-well plate.
 - Pre-incubate the cells with serially diluted test compounds for 1 hour at 37°C.
 - Stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 15 minutes at 37°C.

- Fix the cells by adding fixation buffer and incubating for 10 minutes at 37°C.
- Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.
- Wash the cells with FACS buffer (PBS with 1% BSA).
- Stain the cells with the fluorescently labeled anti-pSLP76 antibody for 60 minutes at room temperature in the dark.
- Wash the cells and resuspend in FACS buffer.
- Acquire data on a flow cytometer.
- Data Analysis:
 - Gate on the live cell population.
 - Determine the median fluorescence intensity (MFI) of the pSLP76 signal.
 - Plot the MFI against the logarithm of the inhibitor concentration.
 - Calculate the IC50 value.

IL-2 Secretion Assay in Human PBMCs

This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation and cytokine production.

- Reagents and Materials:
 - Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
 - RPMI-1640 medium supplemented with 10% FBS.
 - Anti-human CD3 and anti-human CD28 antibodies.
 - Test compounds.
 - Human IL-2 ELISA kit.

- Procedure:
 - Plate PBMCs at a density of 2×10^5 cells/well in a 96-well plate.
 - Add serially diluted test compounds and incubate for 1 hour at 37°C.
 - Stimulate the cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.
 - Incubate for 48-72 hours at 37°C in a CO₂ incubator.
 - Collect the cell culture supernatant.
 - Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Generate a standard curve using the recombinant IL-2 provided in the ELISA kit.
 - Calculate the concentration of IL-2 in each sample.
 - Plot the IL-2 concentration against the logarithm of the inhibitor concentration.
 - Determine the EC50 value, the concentration at which the inhibitor produces 50% of its maximal effect.

This guide provides a foundational comparison of **Hpk1-IN-8** with other published data. For further, more definitive comparisons, it is recommended that these inhibitors be tested side-by-side in the same experimental setups. The allosteric nature of **Hpk1-IN-8** suggests that it may offer a differentiated profile in terms of selectivity and in vivo efficacy, warranting further investigation by the research community.

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